Furo[2,3-b]pyridine-5-carboximidamide
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Overview
Description
Furo[2,3-b]pyridine-5-carboximidamide is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine derivatives often involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysts to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This one-pot reaction yields diverse furo[2,3-b]pyridine derivatives with good to excellent yields and selectivities .
Industrial Production Methods
The use of robust catalytic systems ensures high efficiency and selectivity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine-5-carboximidamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases and receptors, disrupting key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine: This compound shares a similar fused ring system but differs in the position of the furan ring.
Pyridine-2(H)-one: Another related compound with a pyridine ring fused to a different heterocycle.
Nicotinonitrile: A compound with a pyridine ring and a nitrile group, showing different pharmacological properties.
Uniqueness
Furo[2,3-b]pyridine-5-carboximidamide is unique due to its specific ring fusion and functional groups, which contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
furo[2,3-b]pyridine-5-carboximidamide |
InChI |
InChI=1S/C8H7N3O/c9-7(10)6-3-5-1-2-12-8(5)11-4-6/h1-4H,(H3,9,10) |
InChI Key |
KKDDGQJTEUPPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=NC=C(C=C21)C(=N)N |
Origin of Product |
United States |
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